Chiral‑Center Advantage vs Achiral Aminomethyl Analog
[1‑(1‑Amino‑2‑methylpropyl)cyclobutyl]methanol possesses a stereogenic center at the carbon bearing the amine and the branched alkyl group, whereas the commonly used [1‑(aminomethyl)cyclobutyl]methanol (CAS 2041‑56‑7) is achiral . The presence of the chiral center enables enantioselective synthesis and stereochemical SAR exploration, a capability absent in the achiral comparator.
| Evidence Dimension | Number of stereogenic centers |
|---|---|
| Target Compound Data | 1 (sp³ chiral carbon at the amino‑bearing position) |
| Comparator Or Baseline | [1‑(aminomethyl)cyclobutyl]methanol: 0 stereogenic centers |
| Quantified Difference | 1 vs 0; enables chiral resolution and asymmetric synthesis strategies |
| Conditions | Structural analysis based on connectivity; verified by InChI and SMILES |
Why This Matters
A chiral scaffold is essential for programs requiring enantiopure intermediates, directly impacting patentability and selectivity against biological targets.
